molecular formula C16H18Cl2N4 B1373005 {4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine CAS No. 1174173-34-2

{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine

Cat. No.: B1373005
CAS No.: 1174173-34-2
M. Wt: 337.2 g/mol
InChI Key: NXERNRGNJJZVSV-UHFFFAOYSA-N
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Description

{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine is a complex organic compound featuring a piperazine ring substituted with amino and chlorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a chlorinated aromatic compound under controlled conditions. The reaction often requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various pharmacologically active compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in assays to understand its binding affinity and specificity towards different biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • {4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine
  • {4-[4-(4-Amino-2-bromophenyl)piperazin-1-yl]-3-chlorophenyl}amine
  • {4-[4-(4-Amino-2-fluorophenyl)piperazin-1-yl]-3-chlorophenyl}amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the piperazine ring, which can significantly influence its pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

4-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4/c17-13-9-11(19)1-3-15(13)21-5-7-22(8-6-21)16-4-2-12(20)10-14(16)18/h1-4,9-10H,5-8,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXERNRGNJJZVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C3=C(C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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